Buzepide metiodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.HI/c1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21;/h4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFBCJNMIYZRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15351-05-0 | |
| Record name | Buzepide methiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15351-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buzepide metiodide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buzepide metiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUZEPIDE METIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9SS67K16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Conceptual Development of Buzepide Metiodide Research
Inception of Research on Buzepide (B11999227) Metiodide and Related Compounds
The development of buzepide metiodide is rooted in the broader exploration of synthetic anticholinergic agents. These substances are designed to block the action of acetylcholine (B1216132), a neurotransmitter responsible for signaling in the parasympathetic nervous system, which controls a wide array of involuntary bodily functions. wikipedia.orgmedicalnewstoday.com Research into compounds with a diphenylacetonitrile (B117805) moiety, a core chemical structure in this compound, was part of a larger effort to create drugs with specific therapeutic actions, such as reducing muscle spasms and gastrointestinal motility. drugbank.com The initial synthesis and investigation of this compound can be attributed to the work of N. V. Nederlandse Combinatie voor Chemische Industrie and Laboratoria Pharmaceutica Dr. C. Janssen N. V. ncats.io
Evolution of Pharmacological Understanding and Classification
This compound is classified as a cholinergic antagonist, more specifically an antimuscarinic agent. wikipedia.orgebi.ac.uk This means it selectively blocks muscarinic acetylcholine receptors, which are found on various organs, including the smooth muscles of the gastrointestinal and urinary tracts. medicalnewstoday.comebi.ac.uk Its primary pharmacological role is as an antispasmodic drug, aimed at suppressing spasms in these tubular organs. ebi.ac.uk Over time, the understanding of its mechanism of action has been refined, recognizing its ability to competitively inhibit the binding of acetylcholine to its receptors, thereby preventing the downstream signaling that leads to muscle contraction. wikipedia.orgebi.ac.uk Some studies have also categorized it among drugs with antidepressant properties, although its primary classification remains as an anticholinergic agent. nih.gov
Early Preclinical Investigations and Their Significance
Early preclinical research on this compound focused on its antisecretory and antispasmodic properties. ncats.io These investigations were crucial in establishing its potential therapeutic applications. For instance, studies demonstrated its ability to inhibit muscle contractions in various smooth muscle preparations, confirming its antispasmodic effects. ebi.ac.uk
A significant area of early research involved its use in combination with other drugs. A notable double-blind, placebo-controlled trial assessed the efficacy of a combination of this compound and the antipsychotic drug haloperidol (B65202) for treating irritable bowel syndrome (IBS). nih.govnih.gov The study, conducted over two months with 224 patients, found the combination to be statistically superior to placebo in reducing the frequency and intensity of abdominal pain and distension. nih.govnih.govresearchgate.net
Further preclinical studies have explored the interaction of this compound with DNA. Research using a DNA-biosensor indicated an intercalative mode of binding between this compound and calf thymus DNA. nih.gov This finding provided insights into the molecular interactions of the compound at a subcellular level. nih.gov
Genotoxicity studies have also been conducted on a range of gastrointestinal drugs, including this compound. researchgate.net While the comprehensive results for all tested compounds varied, this line of inquiry highlights the ongoing evaluation of the long-term safety profiles of such pharmaceuticals. researchgate.net
The table below summarizes key early preclinical findings for this compound:
| Area of Investigation | Key Findings | Significance | Citations |
| Antispasmodic Activity | Demonstrated inhibition of smooth muscle contractions. | Confirmed its primary pharmacological action. | ebi.ac.uk |
| Combination Therapy (with Haloperidol) | Significantly reduced symptoms of Irritable Bowel Syndrome (IBS) compared to placebo. | Indicated potential for use in complex gastrointestinal disorders. | nih.govnih.govresearchgate.net |
| DNA Interaction | Showed an intercalative binding mode with calf thymus DNA. | Provided insights into its molecular interactions. | nih.gov |
| Genotoxicity | Included in broader studies evaluating the genotoxic effects of gastrointestinal drugs. | Contributed to the overall safety assessment of the compound class. | researchgate.net |
Chemical Synthesis and Derivatization Strategies for Buzepide Metiodide
Synthetic Methodologies for Buzepide (B11999227) Metiodide and its Precursors
The synthesis of buzepide metiodide is a multi-step process that begins with the formation of key precursors. A primary precursor is 1-(3-cyano-3,3-diphenylpropyl)hexahydro-1H-azepine. The synthesis of this intermediate typically involves the reaction of diphenylacetonitrile (B117805) and 1,5-dibromopentane (B145557) in the presence of a strong base, leading to the formation of the azepine ring structure.
Another crucial precursor is hexahydro-1H-azepine. Various methods exist for its synthesis, including the cyclization of amino acids or the hydrogenation of unsaturated azepines. smolecule.com For instance, reacting specific amino acids with suitable carbonyl compounds under acidic or basic conditions can yield hexahydro-1H-azepine derivatives. smolecule.com Alternatively, the reduction of phenylazepine can also produce hexahydro-1H-azepine. ontosight.ai
The synthesis of diphenylacetonitrile, another key starting material, can be achieved through several routes. printtechhealthcare.com One common method involves the reaction of benzyl (B1604629) chloride with sodium cyanide. printtechhealthcare.com Another approach is the reaction of benzaldehyde (B42025) with acetone (B3395972) in the presence of ammonia, followed by dehydration. printtechhealthcare.com A patented method describes the synthesis of diphenylacetonitrile from phenylacetonitrile (B145931) and benzyl alcohol using sodium alkoxide as a catalyst under heating conditions, achieving a high yield and purity suitable for industrial production. google.com
The final step in the synthesis of this compound is the quaternization of the tertiary amine in 1-(3-cyano-3,3-diphenylpropyl)hexahydro-1H-azepine with methyl iodide. This reaction introduces a methyl group onto the nitrogen atom of the azepine ring, resulting in the formation of the quaternary ammonium (B1175870) salt, this compound. guidechem.com
Table 1: Key Precursors in this compound Synthesis
| Precursor Name | Chemical Formula | Key Synthetic Routes |
|---|---|---|
| Diphenylacetonitrile | C14H11N | Reaction of benzyl chloride with sodium cyanide; Reaction of benzaldehyde with acetone and ammonia. printtechhealthcare.com |
| Hexahydro-1H-azepine | C6H13N | Cyclization of amino acids; Hydrogenation of azepines; Reduction of phenylazepine. smolecule.comontosight.ai |
| 1-(3-cyano-3,3-diphenylpropyl)hexahydro-1H-azepine | C24H28N2 | Reaction of diphenylacetonitrile and 1,5-dibromopentane. |
Exploration of Structural Modifications and Analog Synthesis
The exploration of structural modifications of this compound and the synthesis of its analogs are driven by the desire to understand structure-activity relationships and to develop compounds with potentially improved properties. Research in this area often focuses on modifying the core heterocyclic ring, the diphenylacetonitrile moiety, or the quaternary ammonium group.
Derivatives of the hexahydro-1H-azepine ring are of particular interest. For example, functionalizing the azepine ring with a carbonyl chloride group creates a highly reactive intermediate for introducing the azepine framework into other molecules. The synthesis of N-substituted hexahydro-1H-azepine derivatives, such as 1-(formyl)-hexahydro-1H-azepine, has also been reported, which can serve as building blocks for more complex structures. prepchem.com
The diphenylacetonitrile portion of this compound also presents opportunities for modification. The synthesis of various diphenylacetonitrile derivatives has been explored, which could potentially be incorporated into buzepide-like structures. researchgate.net
Furthermore, the synthesis of related quaternary ammonium compounds provides insights into potential analogs. For example, diphenoxylate, which also contains a 1-(3-cyano-3,3-diphenylpropyl) moiety attached to a piperidine (B6355638) ring instead of an azepine ring, is a well-known compound. nih.govusp.org The synthesis and properties of such related structures can inform the design of new this compound analogs.
Advanced Chemical Characterization Techniques in Research
A suite of advanced chemical characterization techniques is essential for confirming the structure and purity of this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For instance, in the characterization of diphenylacetonitrile derivatives, the absence of a methine proton signal and the presence of a broadened singlet at a specific chemical shift in the ¹H NMR spectrum can indicate the enol form of the molecule. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing reaction mixtures and identifying isomers of diarylacetonitriles. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For example, the absence of a carbonyl absorption band in the IR spectrum can support the presence of an enol form in certain diphenylacetonitrile derivatives. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds and for separating them from impurities. Reverse-phase HPLC with specific columns and mobile phases has been effectively used to validate the synthesis of hexahydro-1H-azepine derivatives.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(3-cyano-3,3-diphenylpropyl)hexahydro-1H-azepine |
| Diphenylacetonitrile |
| Hexahydro-1H-azepine |
| 1,5-dibromopentane |
| Phenylazepine |
| Benzyl chloride |
| Sodium cyanide |
| Benzaldehyde |
| Acetone |
| Ammonia |
| Phenylacetonitrile |
| Sodium alkoxide |
| Methyl iodide |
| 1-(formyl)-hexahydro-1H-azepine |
| Diphenoxylate |
Pharmacological Profile and Mechanistic Elucidation of Buzepide Metiodide in Preclinical Models
Preclinical Pharmacodynamic Assessments
Comprehensive preclinical pharmacodynamic assessments of buzepide (B11999227) metiodide are not well-documented in accessible scientific literature.
Functional Studies in Isolated Tissues and Organs
Information regarding functional studies of buzepide metiodide in isolated tissues and organs is not available in the reviewed sources. Such studies would be crucial to characterize its antispasmodic activity, for instance, by measuring the relaxation of isolated intestinal smooth muscle strips pre-contracted with cholinergic agonists. The absence of this data precludes a detailed description of its direct effects on specific organ systems in a preclinical setting.
In Vivo Pharmacological Responses in Animal Models
While this compound has been investigated in clinical trials for irritable bowel syndrome in combination with haloperidol (B65202), specific in vivo pharmacological studies in animal models are not detailed in the available literature. drugcentral.orgnih.gov Such preclinical studies would be necessary to establish the dose-response relationship, efficacy in models of gastrointestinal hypermotility or visceral hypersensitivity, and to observe its effects on other organ systems. A review of gastrointestinal drugs noted that for this compound, along with several other agents, there was no retrievable data concerning its genotoxic or carcinogenic effects. oup.com
Preclinical Pharmacokinetic Characterization
The preclinical pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is not well-characterized in publicly accessible records.
Absorption and Distribution Dynamics in Animal Models
Specific studies detailing the absorption and distribution dynamics of this compound in animal models could not be identified. As a quaternary ammonium (B1175870) compound, it is generally expected to have low oral bioavailability due to its positive charge and hydrophilic nature, which would limit its passive diffusion across biological membranes. ebi.ac.uk However, without specific preclinical data, its absorption characteristics and tissue distribution patterns remain speculative.
Metabolic Pathways and Metabolite Identification in Preclinical Systems
There is a lack of available information on the metabolic pathways and metabolite identification of this compound in preclinical systems. drugcentral.org Understanding its metabolism is essential for a complete pharmacological profile, as metabolites could be active or inactive. Typically, such studies would involve in vitro systems like liver microsomes and in vivo analysis of plasma and excreta in animal models to identify the biotransformation products. medkoo.com
Excretion Profiles in Animal Studies
A comprehensive search of publicly available scientific literature and regulatory databases did not yield specific studies detailing the excretion profiles of this compound in preclinical animal models. Drug development programs typically involve absorption, distribution, metabolism, and excretion (ADME) studies in animal species to understand how a substance is eliminated from the body. These studies are crucial for assessing the safety and pharmacokinetic properties of a new chemical entity.
In general, such investigations would involve administering the compound to animal models, such as rats or dogs, and subsequently analyzing biological samples like urine and feces over a period of time to quantify the amount of the drug and its metabolites that are excreted. This process helps to identify the primary routes of elimination (renal or fecal) and the rate at which the compound is cleared from the system.
While one study noted the detection of this compound in human urine, this does not provide the detailed quantitative data from preclinical animal studies that is necessary to construct a complete excretion profile. Without access to proprietary data from the manufacturer or specific academic research focusing on the ADME of this compound, a detailed summary of its excretion in animal studies, including data tables, cannot be provided at this time.
Preclinical Toxicological and Safety Pharmacology Assessments of Buzepide Metiodide
Genotoxicity and Mutagenicity Studies
Genotoxicity studies are designed to detect any potential for a substance to cause damage to the genetic material of cells, which can lead to mutations and potentially cancer. oup.com A standard battery of tests is typically required to assess the genotoxic potential of a new drug candidate. oup.com
In vitro genetic toxicity assays are the first line of screening for genotoxic potential. These tests are conducted on bacterial or mammalian cells in a controlled laboratory setting. The standard battery of in vitro tests aims to detect both gene mutations and chromosomal damage. oup.comnih.gov
A typical set of in vitro genotoxicity assays would include:
A test for gene mutation in bacteria: The bacterial reverse mutation assay, commonly known as the Ames test, is widely used to detect point mutations. nih.gov
An in vitro test with mammalian cells: This can be either a cytogenetic evaluation of chromosomal damage (e.g., the chromosomal aberration assay) or an assay to measure gene mutations (e.g., the mouse lymphoma tk assay). oup.com
The following table outlines the standard in vitro genetic toxicity assays.
| Assay Type | Test System | Endpoint Measured |
| Gene Mutation | Salmonella typhimurium and Escherichia coli strains | Reversion of a specific mutation |
| Chromosomal Damage | Cultured mammalian cells (e.g., Chinese Hamster Ovary, human lymphocytes) | Structural and numerical chromosomal aberrations |
| Gene Mutation | Cultured mammalian cells (e.g., L5178Y mouse lymphoma cells) | Forward mutation at the thymidine (B127349) kinase (tk) locus |
No publicly available data from in vitro genetic toxicity assays on Buzepide (B11999227) Metiodide could be retrieved. oup.comoup.comresearchgate.net
If a compound shows evidence of genotoxicity in in vitro assays, or if there is other cause for concern, in vivo studies are conducted in living animals to assess the genotoxic potential in a whole organism. oup.com These tests help to understand the metabolic activation and detoxification of the compound and its effect on various tissues.
Common in vivo genotoxicity assays include:
A test for chromosomal damage in rodent hematopoietic cells: The micronucleus test in rodents is a common assay used to detect damage to chromosomes or the mitotic apparatus. nih.gov
An in vivo test in a second tissue: If there is a positive result in an in vitro test, a second in vivo assay in a different tissue (e.g., liver) may be required. oup.com
The table below details the common in vivo genetic toxicity assays.
| Assay Type | Animal Model | Endpoint Measured | Tissue(s) Examined |
| Micronucleus Test | Mouse or Rat | Frequency of micronucleated immature erythrocytes | Bone marrow or peripheral blood |
| Comet Assay | Rodent | DNA strand breaks | Various tissues (e.g., liver, stomach) |
| Transgenic Rodent Mutation Assay | Transgenic Mouse or Rat | Gene mutations | Various tissues |
No publicly available data from in vivo genetic toxicity assays on Buzepide Metiodide could be retrieved. oup.comoup.comresearchgate.net
In Vitro Genetic Toxicity Assays
Carcinogenicity Studies in Rodent Models
Carcinogenicity studies are conducted to assess the potential of a substance to cause cancer over the lifetime of an animal. These are long-term studies, typically conducted in two rodent species, usually rats and mice. vichsec.org The decision to conduct carcinogenicity studies is based on several factors, including the results of genotoxicity assays, the intended duration of clinical use, and any structural alerts or findings from other toxicity studies. oup.comvichsec.org
Standard carcinogenicity bioassays involve the chronic administration of the test compound to animals, followed by a comprehensive histopathological examination of all tissues. vichsec.org
The following table outlines the key aspects of standard carcinogenicity studies in rodents.
| Parameter | Details |
| Species | Typically Rat and Mouse vichsec.org |
| Duration | 2 years for rats, 18-24 months for mice vichsec.org |
| Administration Route | Should be relevant to the intended clinical route |
| Dose Levels | At least three dose levels plus a control group vichsec.org |
| Endpoints | Tumor incidence, latency, and multiplicity; full histopathology |
No publicly available data from carcinogenicity studies on this compound could be retrieved. oup.comoup.comresearchgate.net
Assessment of Reproductive and Developmental Toxicology in Preclinical Species
Reproductive and developmental toxicology studies are designed to evaluate the potential effects of a drug on all aspects of reproduction, from fertility to the development of the offspring. nih.gov These studies are crucial for any drug that may be used in men and women of reproductive potential or in pregnant women.
A standard set of reproductive and developmental toxicity studies includes:
Fertility and Early Embryonic Development Study: To assess effects on male and female fertility and early embryonic development. nih.gov
Embryo-Fetal Development Study: To evaluate the potential for the drug to cause harm to the developing fetus (teratogenicity). nih.gov
Pre- and Postnatal Development Study: To assess the effects of the drug on late fetal development, parturition, lactation, and the growth and development of the offspring. nih.gov
The table below summarizes the key reproductive and developmental toxicity studies.
| Study Type | Primary Objectives | Animal Model |
| Fertility and Early Embryonic Development | Evaluate effects on mating, fertility, and early embryonic development up to implantation. nih.gov | Rat |
| Embryo-Fetal Development | Assess potential for teratogenicity and embryo-fetal death. nih.gov | Rat and Rabbit |
| Pre- and Postnatal Development | Evaluate effects on peri- and postnatal development of offspring. nih.gov | Rat |
No publicly available data from reproductive and developmental toxicology studies on this compound could be retrieved.
Advanced Methodologies and Technologies in Buzepide Metiodide Research
Application of Biosensor Technology for Molecular Interaction Analysis
Biosensor technology offers a powerful platform for analyzing molecular interactions in real-time without the need for labeling. In the context of Buzepide (B11999227) Metiodide research, a notable application has been the development of a DNA-biosensor to probe the interaction between Buzepide Metiodide (referred to as BZP in the study) and calf thymus DNA. githubusercontent.com
This specific biosensor was fabricated using an immobilization technique on a glassy carbon electrode. githubusercontent.comresearchgate.net The study of the electrochemical behavior of this compound at the DNA-modified electrode surface provided insights into the mode of interaction. A shift in the peak potential of this compound towards a more positive value at the DNA-modified electrode was indicative of an intercalative binding mode. githubusercontent.com This suggests that the this compound molecule inserts itself between the base pairs of the DNA double helix.
The use of this DNA-biosensor enabled the quantitative determination of the binding constant and the stoichiometry of the interaction between this compound and DNA. githubusercontent.com Such data is crucial for understanding the compound's mechanism of action at a molecular level.
Spectroscopic and Biophysical Approaches for Structural and Binding Characterization
A range of spectroscopic and biophysical techniques have been employed to characterize the structure and binding properties of this compound with biologically relevant macromolecules such as proteins and DNA. githubusercontent.com These methods provide detailed information on binding constants, stoichiometry, and conformational changes.
Voltammetric and spectroscopic studies have been central to understanding the interaction of this compound with Human Serum Albumin (HSA), a key transport protein in the bloodstream. In one study, the addition of HSA caused a decrease in the peak currents of this compound at a bare glassy carbon electrode, along with a positive shift in the peak potential, suggesting a hydrophobic interaction. githubusercontent.com
Further investigations using Fourier-transform infrared (FT-IR) and circular dichroism (CD) spectroscopy revealed that the secondary structure of HSA was altered upon interaction with this compound. githubusercontent.com These findings indicate that the binding of the compound induces conformational changes in the protein.
Similarly, spectrofluorometry and UV-vis absorption spectroscopy have been used to complement electrochemical studies on the interaction between this compound and DNA, confirming the binding and providing further quantitative data. githubusercontent.com
Interactive Data Table: Binding Parameters of this compound
| Interacting Molecule | Method(s) | Binding Constant (K) | Stoichiometry (Drug:Molecule) | Key Finding | Reference |
| Calf Thymus DNA | DNA-Biosensor, Voltammetry, Spectrofluorometry, UV-vis Absorption | 1.908 × 10⁵ M⁻¹ | ~1:1 (0.982) | Intercalative mode of binding. | githubusercontent.com |
| Human Serum Albumin (HSA) | Voltammetry, FT-IR, Circular Dichroism | 9.33 × 10⁶ M⁻¹ | 1:2 | Hydrophobic interaction causing perturbation of protein secondary structure. | githubusercontent.com |
Computational Chemistry and Molecular Modeling in Drug Design and Mechanism Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and design, offering insights into drug-receptor interactions and helping to predict the mechanisms of action of new chemical entities. nih.govnih.govnih.govumich.edu These in silico approaches, which include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can significantly accelerate the identification and optimization of lead compounds. nih.govnih.gov
Molecular docking, for instance, predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the complex at the atomic level. nih.gov This can help in understanding the key interactions that stabilize the ligand-receptor complex and can guide the design of more potent and selective molecules. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, enabling the prediction of the activity of novel, untested molecules. nih.gov
While these computational methodologies are widely applied in pharmaceutical research, a specific application of computational chemistry or molecular modeling studies for this compound has not been identified in the reviewed literature. The utilization of these techniques could, however, provide a deeper understanding of its interaction with its biological targets, such as cholinergic receptors, and could aid in the design of new derivatives with improved pharmacological profiles.
Radioligand Binding Assays and Quantitative Autoradiography
Radioligand binding assays are a fundamental technique in pharmacology for characterizing receptors and determining the affinity of drugs for these receptors. revvity.commdpi.com These assays involve the use of a radioactively labeled compound (a radioligand) that binds to a specific receptor. umich.edu By measuring the amount of radioligand bound to its receptor in the presence of varying concentrations of an unlabeled drug, the affinity (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) of the drug for the receptor can be determined. revvity.com
Quantitative autoradiography is an extension of this technique that allows for the visualization and quantification of receptor distribution in tissue sections. nih.govfz-juelich.de This method provides valuable information on the localization of receptors in different regions of an organ, such as the brain, and can reveal how drug binding varies across these regions. nih.gov
Despite the power of these techniques in characterizing drug-receptor interactions, no specific studies employing radioligand binding assays or quantitative autoradiography to investigate this compound have been found in the reviewed scientific literature. As this compound is known to be a cholinergic antagonist, such studies would be highly valuable in determining its binding affinity and selectivity for different subtypes of cholinergic receptors and in mapping its binding sites within relevant tissues. githubusercontent.comebi.ac.uk
Comparative Preclinical Pharmacology and Inter Compound Analysis
Mechanistic Comparisons with Other Cholinergic Antagonists
Buzepide (B11999227) metiodide functions as a cholinergic antagonist, meaning it blocks the action of acetylcholine (B1216132), a neurotransmitter. ebi.ac.ukebi.ac.uk This blockade occurs at muscarinic receptors, which are instrumental in the parasympathetic nervous system's function, controlling processes like smooth muscle contraction and glandular secretions. numberanalytics.comnih.gov
The mechanism of most cholinergic antagonists, including buzepide metiodide, involves competitive antagonism. numberanalytics.commhmedical.com These drugs bind to muscarinic receptors without activating them, thereby preventing acetylcholine from binding and eliciting its usual response. ebi.ac.ukmhmedical.com The clinical effects of this blockade manifest as mydriasis (pupil dilation), reduced gastrointestinal motility, and decreased secretions. mhmedical.com
In the broader context of cholinergic antagonists, compounds are often classified by their chemical structure and duration of action. nih.gov For instance, atropine (B194438) is a well-known prototype of a muscarinic antagonist. mhmedical.com Comparative studies often use atropine as a benchmark to evaluate the potency and receptor affinity of other anticholinergic agents. who.intwho.intwho.int
The following table provides a mechanistic comparison of this compound with other cholinergic antagonists.
| Feature | This compound | Atropine | Ipratropium (B1672105) Bromide |
| Primary Mechanism | Competitive muscarinic antagonist ebi.ac.ukebi.ac.uk | Competitive muscarinic antagonist mhmedical.com | Competitive, non-selective muscarinic antagonist nih.gov |
| Receptor Target | Muscarinic receptors numberanalytics.comnih.gov | Muscarinic receptors mhmedical.com | Muscarinic receptors in airway smooth muscle numberanalytics.com |
| Key Effect | Antispasmodic, antisecretory drugcentral.org | Mydriatic, antisecretory, increased heart rate mhmedical.com | Bronchodilation numberanalytics.com |
Comparative Pharmacological Profile with Other Antispasmodic Agents
Antispasmodic drugs work to relieve spasms of involuntary muscles. buscopan.com They are broadly categorized into antimuscarinics (a type of anticholinergic) and direct smooth muscle relaxants. buscopan.com this compound falls under the category of antimuscarinic antispasmodics. drugcentral.org
The pharmacological action of this compound as an antispasmodic is primarily attributed to its anticholinergic effects on the smooth muscles of the gastrointestinal tract. clinicalpub.com In contrast, other antispasmodics, like papaverine (B1678415) (an opium alkaloid), directly relax smooth muscles without significant anticholinergic activity.
A comparative analysis reveals different therapeutic applications and potential side effects. For instance, 5-HT3 receptor antagonists represent another class of drugs used for similar conditions, such as irritable bowel syndrome (IBS), but they act on serotonin (B10506) receptors to modulate gut motility and sensation. nih.gov
The table below compares the pharmacological profiles of this compound with other antispasmodic agents.
| Agent | Class | Primary Mechanism of Action | Primary Clinical Use |
| This compound | Anticholinergic/Antimuscarinic drugcentral.org | Blocks muscarinic receptors in the GI tract clinicalpub.com | Gastrointestinal spasms clinicalpub.com |
| Papaverine | Opium Alkaloid/Smooth Muscle Relaxant | Direct relaxation of smooth muscle | Visceral spasms, vasodilation |
| Hyoscine Butylbromide | Antimuscarinic | Blocks muscarinic receptors in the GI tract | Abdominal cramps and pain buscopan.com |
| Mebeverine | Musculotropic Antispasmodic | Acts directly on GI smooth muscle | Irritable Bowel Syndrome |
| Otilonium Bromide | Quaternary Ammonium (B1175870) Antimuscarinic | Blocks L-type calcium channels and muscarinic receptors | Irritable Bowel Syndrome |
Contrasting Actions with Related Neuroleptic Compounds (e.g., Butyrophenones) in Preclinical Settings
Neuroleptic compounds, also known as antipsychotics, are primarily used to manage psychosis. nih.gov Butyrophenones, such as haloperidol (B65202), are a major class of typical antipsychotics. nih.govcancer.gov Their primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the brain. cancer.gov
Interestingly, a combination of this compound and haloperidol has been studied for the treatment of irritable bowel syndrome (IBS). nih.govresearchgate.net This suggests a potential synergistic effect or complementary actions of the two compounds. In a double-blind, placebo-controlled study, this combination was found to be effective and safe in treating IBS symptoms. nih.gov
The rationale for combining an anticholinergic/antispasmodic with a neuroleptic in the context of functional bowel disorders may lie in addressing both the peripheral (gut motility and secretion) and central (pain perception, stress response) components of the disorder. researchgate.netresearchgate.net While this compound acts peripherally on the gut, haloperidol may modulate central pain pathways. nih.govcochranelibrary.com
The following table contrasts the primary actions of this compound with those of haloperidol.
| Feature | This compound | Haloperidol |
| Drug Class | Anticholinergic, Antispasmodic drugcentral.org | Butyrophenone Antipsychotic (Neuroleptic) nih.govcancer.gov |
| Primary Target | Muscarinic acetylcholine receptors numberanalytics.comnih.gov | Dopamine D2 receptors cancer.gov |
| Primary Site of Action | Peripheral (e.g., GI tract) clinicalpub.com | Central Nervous System cancer.gov |
| Primary Pharmacological Effect | Reduction of muscle spasms and secretions drugcentral.org | Antipsychotic, antiemetic cancer.gov |
Comparative Molecular Interaction Studies with Analogous Compounds
Molecular interaction studies are crucial for understanding the structure-activity relationships of drugs and for designing new compounds with improved selectivity and efficacy. Such studies often involve evaluating the binding affinities of a series of related compounds to their target receptors.
For this compound, which is a quaternary ammonium derivative, these studies would involve comparing its binding affinity for muscarinic receptor subtypes with that of other quaternary ammonium anticholinergics like propantheline (B1209224) bromide or ipratropium bromide. who.intwho.intwho.int The quaternary structure generally limits the ability of these compounds to cross the blood-brain barrier, thus reducing central nervous system side effects compared to their tertiary amine counterparts.
Research has also explored the interaction of this compound with macromolecules like DNA and human serum albumin (HSA). ebi.ac.uk These studies, often employing electrochemical and spectroscopic techniques, indicate a hydrophobic mode of interaction between this compound and HSA. ebi.ac.uk The binding constant between HSA and this compound has been calculated, providing insights into its pharmacokinetic profile. ebi.ac.uk
The table below summarizes key molecular interaction parameters for this compound and a comparator.
| Compound | Interaction Studied | Key Finding |
| This compound | Interaction with Human Serum Albumin (HSA) ebi.ac.uk | Hydrophobic interaction, Binding Constant (K) = 9.33 x 10^6 M^-1 ebi.ac.uk |
| This compound | Interaction with calf thymus DNA ebi.ac.uk | Serves as a reference for interaction with DNA base pairs in vivo ebi.ac.uk |
Future Directions and Unexplored Avenues in Buzepide Metiodide Research
Identification of Novel Preclinical Targets and Pathways
The current understanding of buzepide (B11999227) metiodide's action is largely confined to its role as a cholinergic antagonist. ebi.ac.ukebi.ac.uk However, complex conditions such as irritable bowel syndrome (IBS), where buzepide metiodide has been clinically assessed, involve multifaceted pathophysiology that often extends beyond a single receptor system. ebi.ac.uknih.gov Future research should, therefore, aim to identify novel preclinical targets and pathways that may be modulated by this compound.
Initial studies have already hinted at interactions beyond the cholinergic system. For instance, research involving electrochemical methods has demonstrated that this compound can interact with macromolecules like calf thymus DNA and human serum albumin (HSA). ebi.ac.uk The binding to DNA was found to be via an intercalative mode, while the interaction with HSA was identified as hydrophobic. ebi.ac.uk These findings suggest the compound may have broader biological activities that are yet to be fully characterized.
Future investigations could explore:
Non-muscarinic G-protein coupled receptors (GPCRs): Given the complexity of gut motility and visceral sensation, screening this compound against a panel of other GPCRs involved in these processes is a logical next step.
Ion Channels: Modulating ion channels is a key mechanism for controlling smooth muscle contractility. Investigating whether this compound affects calcium, potassium, or sodium channels in intestinal smooth muscle cells could reveal additional mechanisms of action.
Dopaminergic System: Clinical trials have assessed the efficacy of this compound in combination with haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, for functional intestinal disorders. ebi.ac.uknih.govtandfonline.com This suggests a potential interplay with the dopaminergic system, which is known to be involved in pain regulation and could be a valuable avenue for future mechanistic studies. nih.gov
Development of Advanced Preclinical Models for Mechanistic Studies
To thoroughly investigate the mechanisms of action and potential new therapeutic applications of this compound, the development of more sophisticated preclinical models is essential. While traditional animal models and simple cell culture systems have been useful, they often fail to replicate the intricate environment of human tissues and the complexity of chronic diseases.
Future research would benefit from the adoption of advanced models such as:
Intestinal Organoids: These three-dimensional structures are grown from stem cells and self-organize to mimic the architecture and cellular diversity of the intestine. They provide a powerful in vitro platform to study the effects of this compound on epithelial cell function, mucus production, and intestinal barrier integrity in a human-relevant context.
"Gut-on-a-Chip" Microfluidic Devices: These devices can simulate the mechanical forces (like peristalsis) and the multicellular interactions of the human gut. They offer a dynamic environment to study drug absorption, metabolism, and efficacy with greater physiological relevance than static cell cultures.
Disease-Specific Animal Models: Moving beyond simple spasm-induction models, future in vivo studies should utilize animal models that better recapitulate the key features of specific human diseases, such as visceral hypersensitivity and altered gut-brain axis signaling in models of IBS.
Exploration of Polypharmacology and Multi-Targeting Approaches
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single compound is designed to interact with multiple targets. news-medical.netnih.gov This approach is particularly promising for complex diseases that involve redundant or interconnected signaling pathways. nih.gov The observation that a combination of this compound and haloperidol showed efficacy in treating functional intestinal disorders supports the rationale for a multi-target approach in this area. nih.govresearchgate.net
Future research in this domain should focus on:
Systematic Target Deconvolution: A crucial first step is to systematically screen this compound against large panels of receptors, enzymes, and ion channels to create a comprehensive profile of its biological targets. This could uncover unexpected "off-target" effects that might be therapeutically beneficial or could contribute to adverse effects. icr.ac.uk
Rational Design of Multi-Target Ligands: Based on the identified targets, medicinal chemists could design new analogues of this compound that are optimized to hit a specific combination of targets. For example, a single molecule that combines cholinergic antagonism with activity at a secondary target implicated in pain or inflammation could offer superior efficacy for conditions like IBS compared to a single-target agent or a two-drug combination.
Drug Repurposing: A thorough understanding of this compound's polypharmacology could identify opportunities to repurpose it for new indications. news-medical.net If it is found to modulate targets relevant to other conditions, its known clinical history could accelerate its development for a new therapeutic use.
Integration of High-Throughput Screening and Omics Technologies in Discovery
Modern drug discovery is heavily reliant on high-throughput and data-rich methodologies. nih.govresearchgate.net The integration of high-throughput screening (HTS) and "omics" technologies represents a powerful strategy for unlocking the full potential of compounds like this compound. iric.caresearchgate.net
High-Throughput Screening (HTS): HTS platforms can rapidly screen vast libraries of chemical compounds. medinadiscovery.com This technology could be employed to:
Identify novel molecules that act on the same targets as this compound but with different selectivity or pharmacokinetic profiles.
Screen for compounds that synergize with this compound, potentially leading to more effective combination therapies.
Perform cell-based phenotypic screens to identify compounds that reverse a disease-relevant phenotype (e.g., abnormal contractility in intestinal smooth muscle cells), which could then be investigated to determine their mechanism of action.
Omics Technologies: These technologies provide a global view of molecular changes within a biological system and are essential for modern biomarker and drug discovery. scielo.org.mxnih.govnih.gov
Proteomics and Transcriptomics: Analyzing changes in protein and RNA expression in cells or tissues treated with this compound can provide an unbiased view of the biological pathways it modulates. frontlinegenomics.comsyncell.com This can help to validate known targets, identify novel ones, and build a comprehensive picture of the drug's cellular effects.
Metabolomics: Studying the impact of this compound on the cellular metabolome can offer critical insights into its functional effects on metabolic pathways, providing clues to its mechanism of action that might be missed by other approaches. scielo.org.mx
By leveraging these advanced technologies, researchers can move beyond the classical view of this compound as a simple antispasmodic and explore new therapeutic hypotheses grounded in a deep, systems-level understanding of its biological activity.
Q & A
Q. What are the validated analytical methods for characterizing the purity and stability of Buzepide metiodide in experimental settings?
Methodological Answer:
-
High-performance liquid chromatography (HPLC) with UV detection is commonly used to assess purity, with mobile phases optimized for polar compounds like this compound .
-
Stability studies under varying temperatures (e.g., 4°C, 25°C) and pH conditions require paired mass spectrometry (LC-MS) to detect degradation byproducts .
-
Example Data Table:
Condition Degradation (%) Major Byproduct Identified 25°C, pH 7.4 <5% None 40°C, pH 3.0 12% Demethylated derivative
Q. How should researchers design dose-response studies for this compound to account for its cholinergic receptor affinity?
Methodological Answer:
- Use a logarithmic dose range (e.g., 0.1–100 µM) to capture both EC50 and saturation effects, validated via radioligand binding assays .
- Include atropine as a competitive antagonist control to confirm receptor specificity .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic profiles across preclinical models be systematically resolved?
Methodological Answer:
- Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences (e.g., cytochrome P450 isoforms) .
- Validate findings via microdialysis in target tissues (e.g., brain, liver) to reconcile discrepancies between plasma and tissue concentrations .
Q. What mixed-methods approaches are optimal for studying this compound’s dual role in cognitive enhancement and peripheral side effects?
Methodological Answer:
- Quantitative: Randomized controlled trials (RCTs) measuring cognitive outcomes (e.g., Morris water maze performance) paired with serum acetylcholinesterase activity assays .
- Qualitative: Semi-structured interviews to assess subjective side effects (e.g., gastrointestinal distress), analyzed via thematic coding .
- Integrate datasets using triangulation to identify dose thresholds where benefits outweigh adverse effects .
Methodological Rigor and Reproducibility
Q. How can batch-to-batch variability in synthesized this compound impact experimental reproducibility, and how is this mitigated?
Methodological Answer:
- Variability arises from impurities in quaternary ammonium salt formation. Request peptide content analysis and TFA removal (<1%) for cell-based assays .
- Example Protocol:
- Standardize synthesis via ion-pair chromatography.
- Pre-screen batches using nuclear magnetic resonance (NMR) for structural confirmation .
Q. What statistical frameworks are recommended for analyzing non-linear responses in this compound’s dose-effect relationships?
Methodological Answer:
- Apply Hill slope models to sigmoidal curves, using tools like GraphPad Prism for EC50/IC50 calculations .
- For heteroscedastic data, use weighted least squares regression to avoid Type I/II errors .
Ethical and Reporting Standards
Q. How should human studies involving this compound address ethical considerations in participant selection?
Methodological Answer:
- Exclude individuals with pre-existing cholinergic deficits (e.g., myasthenia gravis) via medical history screening .
- Document informed consent processes rigorously, including risks of peripheral muscarinic effects .
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
